Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- is a chemical compound that falls within the category of amides. It is characterized by the presence of a 2-oxazole ring and two phenyl groups, which contribute to its unique properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is primarily utilized as a building block in the synthesis of more complex molecules and has garnered interest for its biological activities.
This compound can be synthesized through specific chemical reactions involving 4,5-diphenyl-2-oxazole and acetamide derivatives. Its production is often carried out under controlled conditions to ensure high yield and purity, making it suitable for both laboratory and industrial applications.
Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- is classified as an amide due to the presence of the acetamide functional group. Its systematic name reflects its structural components, which include an oxazole ring and phenyl groups. The compound has been assigned a CAS number of 33178-39-1, indicating its recognition in chemical databases .
The synthesis of Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves the reaction of 4,5-diphenyl-2-oxazole with an appropriate acetamide derivative. This reaction is generally facilitated by a catalyst and conducted under an inert atmosphere to minimize side reactions. Common solvents used include dichloromethane or dimethylformamide, with temperatures optimized for maximum yield.
The reaction can be summarized as follows:
In industrial settings, automated reactors and continuous flow processes may be employed to scale up production. Advanced purification techniques such as chromatography are utilized to achieve the desired product purity.
The molecular formula for Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- is , with a molecular weight of 292.3 g/mol. The structure features a central acetamide group connected to a 4,5-diphenyl-2-oxazole moiety.
Property | Value |
---|---|
CAS Number | 33178-39-1 |
Molecular Formula | C18H16N2O2 |
Molecular Weight | 292.3 g/mol |
IUPAC Name | N-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]acetamide |
InChI Key | XHHDRLPRMACAEJ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound may modulate their activity, which is crucial for its biological effects. The exact pathways and targets depend on the specific application context .
The physical properties of Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications.
Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- has several scientific uses:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9